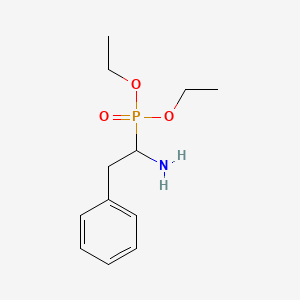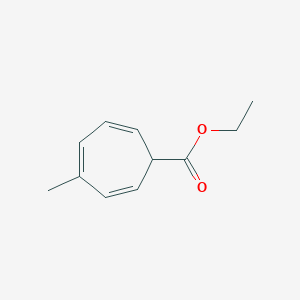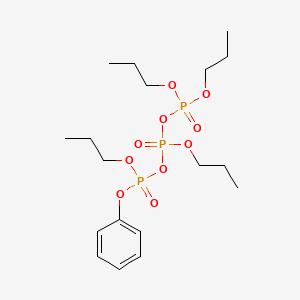
Phenyl tetrapropyl triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl tetrapropyl triphosphate is an organophosphorus compound characterized by the presence of a phenyl group attached to a tetrapropyl triphosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl tetrapropyl triphosphate typically involves the reaction of phosphorus oxychloride with phenol and propyl alcohol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction scheme can be represented as follows: [ \text{POCl}_3 + \text{C}_6\text{H}_5\text{OH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phenyl tetrapropyl triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Phenyl tetrapropyl triphosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a flame retardant and plasticizer in polymer production.
Mechanism of Action
Phenyl tetrapropyl triphosphate can be compared with other organophosphorus compounds such as triphenyl phosphate and triphenylphosphine. While all these compounds contain phosphorus and phenyl groups, this compound is unique due to its tetrapropyl substitution, which imparts distinct chemical properties and reactivity.
Comparison with Similar Compounds
Triphenyl phosphate: Used as a flame retardant and plasticizer.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Properties
CAS No. |
75348-28-6 |
|---|---|
Molecular Formula |
C18H33O10P3 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
dipropoxyphosphoryl [phenoxy(propoxy)phosphoryl] propyl phosphate |
InChI |
InChI=1S/C18H33O10P3/c1-5-14-22-29(19,23-15-6-2)27-31(21,25-17-8-4)28-30(20,24-16-7-3)26-18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
InChI Key |
WVZITCXGFJEBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OP(=O)(OCCC)OP(=O)(OCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


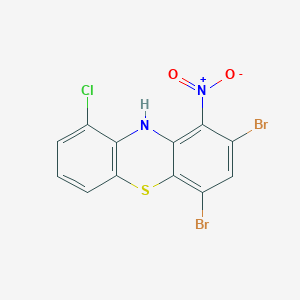
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
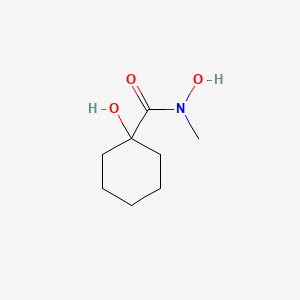
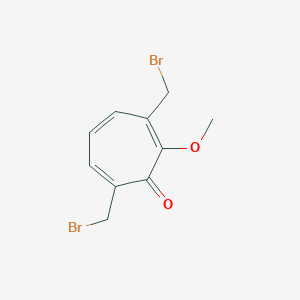

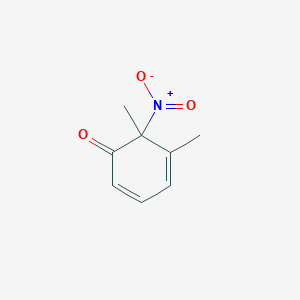
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
